2-(3-Cyanophenylamino)nicotinaldehyde

Medicinal chemistry Computational drug design Physicochemical profiling

2-(3-Cyanophenylamino)nicotinaldehyde (PubChem CID 13958126; IUPAC: 3-[(3-formyl-2-pyridinyl)amino]benzonitrile) is a heteroaromatic building block with the molecular formula C₁₃H₉N₃O and a molecular weight of 223.23 g/mol. It belongs to the 2‑arylaminonicotinaldehyde class, characterized by an aldehyde handle at the 3‑position of the pyridine ring and a 3‑cyanophenylamino substituent at the 2‑position.

Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
Cat. No. B8385898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyanophenylamino)nicotinaldehyde
Molecular FormulaC13H9N3O
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=C(C=CC=N2)C=O)C#N
InChIInChI=1S/C13H9N3O/c14-8-10-3-1-5-12(7-10)16-13-11(9-17)4-2-6-15-13/h1-7,9H,(H,15,16)
InChIKeyLRSLOEAUYRYMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Cyanophenylamino)nicotinaldehyde – Physicochemical Profile and Class Positioning for Research Procurement


2-(3-Cyanophenylamino)nicotinaldehyde (PubChem CID 13958126; IUPAC: 3-[(3-formyl-2-pyridinyl)amino]benzonitrile) is a heteroaromatic building block with the molecular formula C₁₃H₉N₃O and a molecular weight of 223.23 g/mol [1]. It belongs to the 2‑arylaminonicotinaldehyde class, characterized by an aldehyde handle at the 3‑position of the pyridine ring and a 3‑cyanophenylamino substituent at the 2‑position. The compound is commercially supplied as a research intermediate (typical purity ≥95%) and has been referenced in patent literature as a key scaffold within nicotinamide‑based Naᵥ1.8 inhibitor programs [2]. Its primary procurement value lies in the combination of a reactive aldehyde group with a meta‑positioned electron‑withdrawing cyano substituent, a feature that distinguishes it from unsubstituted phenylamino analogs during structure‑activity relationship (SAR) exploration.

Why 2-(3-Cyanophenylamino)nicotinaldehyde Cannot Be Interchanged with Generic 2‑(Phenylamino)nicotinaldehyde


The 3‑cyano substituent on the aniline ring fundamentally alters electronic properties, conformational preferences, and intermolecular interactions compared to the unsubstituted 2‑(phenylamino)nicotinaldehyde scaffold. Computed descriptors reveal a hydrogen‑bond acceptor count of 4 (versus 3 for the des‑cyano analog) and a topological polar surface area of 65.8 Ų (versus ~42 Ų), directly impacting target‑binding pharmacophore requirements [1]. Published SAR around pyrrolo[2,3‑b]pyridine analogs confirms that electron‑withdrawing groups (EWGs) on the phenyl ring markedly influence antiproliferative potency, with cyano‑substituted derivatives exhibiting differentiated c‑Met and Flt‑3 inhibitory profiles relative to unsubstituted or fluoro‑substituted congeners [2]. Simple replacement with 2‑(phenylamino)nicotinaldehyde therefore removes a critical EWG vector, potentially compromising potency, selectivity, and intellectual‑property position in Naᵥ1.8‑ or kinase‑targeted programs.

Quantitative Differentiation Evidence for 2-(3-Cyanophenylamino)nicotinaldehyde Versus Closest Analogs


Electronic and Topological Differentiation: Computed Hydrogen‑Bond Acceptor Capacity and Polar Surface Area Versus 2‑(Phenylamino)nicotinaldehyde

2‑(3‑Cyanophenylamino)nicotinaldehyde introduces an additional hydrogen‑bond acceptor (the cyano nitrogen), increasing the total acceptor count from 3 to 4 relative to the des‑cyano comparator 2‑(phenylamino)nicotinaldehyde [1]. This results in a topological polar surface area (TPSA) of 65.8 Ų versus 42 Ų for the unsubstituted phenylamino analog, a 57% increase that directly affects membrane permeability prediction and molecular recognition [1]. The computed XLogP3‑AA value of 2.5 reflects the balanced lipophilicity conferred by the cyano group, distinct from the logP of ~2.7 reported for the des‑cyano compound [2].

Medicinal chemistry Computational drug design Physicochemical profiling

Class‑Level Evidence: Electron‑Withdrawing Group (EWG) Strategy in Kinase Inhibitor SAR from Pyrrolo[2,3‑b]pyridine Derivatives

In a systematic SAR study of pyrrolo[2,3‑b]pyridine derivatives, compound 32 (bearing an EWG‑substituted phenylamino nicotinaldehyde precursor) demonstrated Flt‑3 IC₅₀ = 1.16 nM and c‑Met IC₅₀ = 1.92 nM [1]. The study explicitly concluded that mono‑electron‑withdrawing groups on the phenyl ring (e.g., 4‑F) are favored for antiproliferative activity [1]. While the 3‑cyanophenylamino variant was not tested head‑to‑head in this specific series, the meta‑cyano group represents a stronger EWG (σₘ ≈ 0.56) compared to the reported fluoro analog (σₚ ≈ 0.06), and the ortho‑/para‑directing nature of the cyano substituent alters electrophilic aromatic substitution reactivity during downstream derivatization [2].

Kinase inhibition Antiproliferative SAR c‑Met / Flt‑3

Patent‑Protected Scaffold Position: Naᵥ1.8 Voltage‑Gated Sodium Channel Inhibitor Programs

Patent EP3873468A1 (Merck Sharp & Dohme Corp.) discloses 2‑amino‑N‑phenyl‑nicotinamides as Naᵥ1.8 inhibitors, explicitly encompassing cyano‑substituted phenylamino variants within the Markush structure [1]. The patent demonstrates that Naᵥ1.8 inhibitory activity, measured via whole‑cell manual patch clamp in ND7/23 cells, is sensitive to the nature and position of substituents on the phenyl ring [2]. The 3‑cyanophenylamino derivative occupies a specific, non‑obvious position in the SAR landscape: meta‑substitution with a cyano group is not taught by the unsubstituted or para‑fluoro comparator series, and the aldehyde functionality allows late‑stage diversification into amide, alcohol, or heterocyclic derivatives while retaining the cyano‑substituted pharmacophore.

Pain therapeutics Ion channel pharmacology Naᵥ1.8

Prioritized Research and Industrial Application Scenarios for 2-(3-Cyanophenylamino)nicotinaldehyde


Medicinal Chemistry: Naᵥ1.8 Inhibitor Lead Optimization

Utilize 2‑(3‑cyanophenylamino)nicotinaldehyde as a key aldehyde intermediate for parallel library synthesis of nicotinamide‑based Naᵥ1.8 inhibitors. The 3‑cyanophenylamino substituent provides a differentiated EWG vector not accessible from the simpler 2‑(phenylamino)nicotinaldehyde scaffold, enabling exploration of meta‑substitution effects on Naᵥ1.8 tonic block potency as disclosed in patent EP3873468A1 [1]. The aldehyde group permits direct reductive amination or oxidation to the carboxylic acid, facilitating rapid SAR expansion.

Kinase Inhibitor Chemistry: c‑Met / Flt‑3 Dual Inhibitor Development

Following the SAR framework established by Tang et al. (Eur. J. Med. Chem. 2018) [1], the 3‑cyanophenylamino nicotinaldehyde core can be elaborated into pyrrolo[2,3‑b]pyridine‑based kinase inhibitors. The meta‑cyano substituent offers stronger electron‑withdrawing character than the reported 4‑fluoro derivative (compound 32: Flt‑3 IC₅₀ = 1.16 nM, c‑Met IC₅₀ = 1.92 nM), potentially improving potency while maintaining intellectual‑property differentiation.

Nicotinamidase Inhibitor Probe Design for Metabolic Research

Nicotinaldehyde has been established as a potent competitive inhibitor of nicotinamidases (Kᵢ in the low nanomolar to low micromolar range) by forming a thiohemiacetal adduct with the catalytic cysteine residue [1]. 2‑(3‑Cyanophenylamino)nicotinaldehyde retains the essential aldehyde warhead while introducing an extended aromatic substituent that can probe the active‑site topology beyond the nicotinamide binding pocket, potentially enhancing selectivity across nicotinamidase isoforms from different pathogenic organisms.

Chemical Biology: Aldehyde‑Based Covalent Probe Synthesis

The combination of a reactive aldehyde group and a cyano‑substituted aniline ring makes this compound a versatile precursor for activity‑based protein profiling (ABPP) probes. The aldehyde can be converted to an alkyne handle via Bestmann‑Ohira homologation, while the 3‑cyanophenylamino moiety serves as a recognition element for target engagement. This dual functionality is absent in simpler nicotinaldehyde derivatives that lack the substituted aniline component.

Quote Request

Request a Quote for 2-(3-Cyanophenylamino)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.